molecular formula C21H14ClIN2O2 B11699835 N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide CAS No. 388086-14-4

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Cat. No.: B11699835
CAS No.: 388086-14-4
M. Wt: 488.7 g/mol
InChI Key: ANBRPZIFLLTJKX-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide: is an organic compound with a complex structure that includes a benzoxazole ring, a phenylacetamide group, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The starting material, such as o-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Cyclization: The amine group reacts with a suitable reagent to form the benzoxazole ring.

    Halogenation: The benzoxazole intermediate is then halogenated to introduce the iodine and chlorine atoms.

    Acylation: Finally, the phenylacetamide group is introduced through an acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization and Ring-Opening: The benzoxazole ring can participate in cyclization or ring-opening reactions under certain conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: Shares similar halogen substituents and a benzene ring structure.

    N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide: Similar structure with a methyl group instead of a phenyl group.

Uniqueness: N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide is unique due to its specific combination of functional groups and halogen substituents, which confer distinct chemical and biological properties

Properties

CAS No.

388086-14-4

Molecular Formula

C21H14ClIN2O2

Molecular Weight

488.7 g/mol

IUPAC Name

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

InChI

InChI=1S/C21H14ClIN2O2/c22-17-8-6-14(23)11-16(17)21-25-18-12-15(7-9-19(18)27-21)24-20(26)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,24,26)

InChI Key

ANBRPZIFLLTJKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Cl

Origin of Product

United States

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